N-(4-iodo-2-methylphenyl)butanamide
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Overview
Description
N-(4-iodo-2-methylphenyl)butanamide is an organic compound with the molecular formula C11H14INO It is a derivative of butanamide, where the butanamide moiety is substituted with an iodo and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)butanamide typically involves the iodination of a precursor compound followed by amide formation. One common method involves the following steps:
Iodination: The precursor, 2-methylphenylbutanamide, is treated with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the para position.
Amide Formation: The iodinated intermediate is then reacted with butanoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Coupling Products: Complex aromatic compounds can be synthesized through coupling reactions.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)butanamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The amide group can form hydrogen bonds, further stabilizing interactions with biological molecules. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)butanamide
- N-(4-chloro-2-methylphenyl)butanamide
- N-(4-fluoro-2-methylphenyl)butanamide
Uniqueness
N-(4-iodo-2-methylphenyl)butanamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger size and higher polarizability of iodine can lead to stronger interactions in both chemical and biological contexts.
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXKBSOFILZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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